molecular formula C10H8ClNO B6597541 7-chloro-3-methyl-1,2-dihydroisoquinolin-1-one CAS No. 24188-75-8

7-chloro-3-methyl-1,2-dihydroisoquinolin-1-one

Cat. No.: B6597541
CAS No.: 24188-75-8
M. Wt: 193.63 g/mol
InChI Key: CHXAYUSRURSBER-UHFFFAOYSA-N
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Description

7-chloro-3-methyl-1,2-dihydroisoquinolin-1-one is a chemical compound with the molecular formula C₁₀H₈ClNO and a molecular weight of 193.63 g/mol . This compound is known for its unique structure, which includes a chloro group at the 7th position and a methyl group at the 3rd position on the isoquinoline ring. It is primarily used in research and development within the fields of chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-methyl-1,2-dihydroisoquinolin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes with 3-(pyridin-3-ylamino)cyclohex-2-enones . The reaction conditions often require the use of strong bases such as n-butyllithium (n-BuLi) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-methyl-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various dihydroisoquinoline compounds .

Mechanism of Action

The mechanism of action of 7-chloro-3-methyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The chloro and methyl groups on the isoquinoline ring play a crucial role in its binding affinity and activity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-chloro-3-methyl-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-4-7-2-3-8(11)5-9(7)10(13)12-6/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXAYUSRURSBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)Cl)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401296666
Record name 7-Chloro-3-methyl-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24188-75-8
Record name 7-Chloro-3-methyl-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24188-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-3-methyl-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-3-methyl-1,2-dihydroisoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3-(4-Chlorophenyl)-2-methyl-acryloyl azide (11.0 g, 50 mmol) is dissolved in 80 mL of diphenyl ether. The solution is added dropwise to a solution of tributyl amine (11.8 mL, 50 mmol) in 170 mL of diphenyl ether at 210° C. After 4 hours., the solution is cooled 50° C. and diluted with 1.5 L of hexanes. The resulting solid is collected by filtration giving the title compound as a white solid (7.2 g, 37 mmol). 1H NMR (d6-DMSO, 300 MHz) δ11.4 (bs, 1H), 8.02 (s, 1H), 7.67 (d, 1H), 7.55 (d, 1H), 6.34 (s, 1H), 2.18 (s, 3H).
Name
3-(4-Chlorophenyl)-2-methyl-acryloyl azide
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
1.5 L
Type
solvent
Reaction Step Three

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